Butibufen

Description

Historical Context and Evolution of Butibufen Research

Research into butibufen emerged within the broader context of developing NSAIDs to manage pain and inflammation. Early studies in the 1970s assessed its anti-inflammatory, analgesic, and antipyretic properties using standard tests. nih.gov These initial investigations indicated that butibufen's anti-inflammatory activity was comparable to that of established NSAIDs like ibuprofen (B1674241) and phenylbutazone. nih.gov It also demonstrated analgesic and antipyretic effects within the potency range of ibuprofen. nih.gov

The evolution of butibufen research has involved exploring its pharmacological profile and comparing it with other NSAIDs. Studies have investigated its effects on enzyme activity and lysosomal stabilization. medchemexpress.com Research has also focused on its synthesis, with new methods being developed over time. inforang.com

Classification within Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Butibufen is classified as a non-steroidal anti-inflammatory drug (NSAID). wikipedia.orgpatsnap.com NSAIDs are a class of drugs known for their ability to reduce pain, decrease inflammation, lower fever, and prevent blood clots. wikipedia.org Their primary mechanism of action involves inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923). wikipedia.orgpatsnap.comwikipedia.orgderangedphysiology.com Prostaglandins are lipid compounds that play a significant role in mediating pain, inflammation, and fever. patsnap.comwikipedia.orgneu.edu.tr

Butibufen, like many NSAIDs, targets cyclooxygenase enzymes, specifically COX-1 and COX-2, to inhibit prostaglandin (B15479496) synthesis. patsnap.com By blocking these enzymes, butibufen reduces the production of pro-inflammatory prostaglandins. patsnap.com Some research suggests that butibufen may exhibit selective inhibition of COX-1 and COX-2, potentially offering a more favorable side effect profile compared to traditional NSAIDs, particularly concerning gastrointestinal effects. patsnap.com

NSAIDs are broadly classified based on their chemical structure and selectivity for COX isoforms. Butibufen, being a derivative of propionic acid, falls under this category of NSAIDs. wikipedia.org

Significance of Butibufen in Contemporary Academic Inquiry

Butibufen holds significance in contemporary academic inquiry as researchers continue to explore its potential therapeutic applications and refine the understanding of its pharmacological properties. Despite early studies highlighting potential hepatotoxicity concerns, research persists in evaluating its efficacy and safety profile. wikipedia.orgmedchemexpress.comtandfonline.com

Contemporary research involving butibufen includes investigations into its effects on specific biological pathways and its potential in managing conditions characterized by pain and inflammation. medchemexpress.compatsnap.com Studies comparing butibufen with other NSAIDs, such as ibuprofen and flurbiprofen (B1673479), contribute to understanding its relative potency and potential advantages or disadvantages. tandfonline.com The study of its enantiomers, (R)-Butibufen and (S)-Butibufen, is also an area of academic interest, particularly in understanding stereospecific pharmacological activity. oup.com Academic inquiry also involves developing and optimizing synthetic routes for butibufen. inforang.com

Research findings on butibufen's effects on cellular processes, such as albumin synthesis, gluconeogenesis, and ureogenesis in hepatocytes, provide valuable data for understanding its metabolic impact. medchemexpress.comtandfonline.com Such detailed research findings are crucial for a comprehensive understanding of the compound.

Data from research studies can be presented in tables to summarize key findings. For instance, a table could compare the effects of butibufen and other NSAIDs on specific cellular activities observed in research.

| Compound | Effect on Albumin Synthesis (Hepatocytes, 6h exposure) | Effect on Gluconeogenesis from Lactate (B86563) (Hepatocytes, 6h exposure) | Effect on Urea Synthesis (Hepatocytes) |

| Butibufen | 100% inhibition (at 5x therapeutic plasma concentration) tandfonline.com | 76% inhibition (at therapeutic plasma concentration) tandfonline.com | 11% inhibition (at therapeutic plasma concentration) tandfonline.com |

| Ibuprofen | 40% inhibition (at 5x therapeutic plasma concentration) tandfonline.com | 88% inhibition (at therapeutic plasma concentration) tandfonline.com | Inhibited only at higher concentrations tandfonline.com |

| Flurbiprofen | 35% inhibition (at 5x therapeutic plasma concentration) tandfonline.com | Inhibited only at higher concentrations tandfonline.com | Inhibited only at higher concentrations tandfonline.com |

The significance of butibufen in contemporary academic inquiry lies in its continued investigation as a potential therapeutic agent and as a subject for understanding the broader class of NSAIDs and their interactions with biological systems.

Structure

3D Structure

Properties

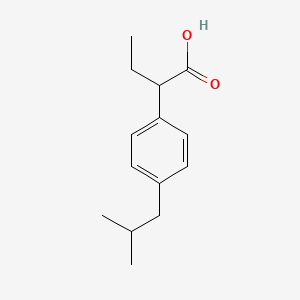

IUPAC Name |

2-[4-(2-methylpropyl)phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-4-13(14(15)16)12-7-5-11(6-8-12)9-10(2)3/h5-8,10,13H,4,9H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULSXYSSHHRCQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60682-24-8 (hydrochloride salt) | |

| Record name | Butibufen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID201021603, DTXSID60866508 | |

| Record name | Butibufen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(2-Methylpropyl)phenyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55837-18-8 | |

| Record name | Butibufen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55837-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butibufen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butibufen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butibufen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTIBUFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSS1TEM917 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Comprehensive Pharmacological Profile of Butibufen

In Vitro Pharmacological Investigations

In vitro studies are crucial for elucidating the specific molecular interactions of a drug. For butibufen, these investigations have focused on its influence on key enzymes involved in the inflammatory cascade.

Butibufen's interaction with several enzymes has been a subject of scientific inquiry to understand its mechanism of action at a cellular level.

As a member of the NSAID class, butibufen's principal anti-inflammatory, analgesic, and antipyretic properties are attributed to its inhibition of cyclooxygenase enzymes. nih.gov There are two main isoforms of this enzyme, COX-1 and COX-2. While specific in vitro studies detailing the half-maximal inhibitory concentrations (IC50) of butibufen for COX-1 and COX-2 are not extensively available in the public domain, its pharmacological activity is reported to be comparable to that of ibuprofen (B1674241), a well-known non-selective COX inhibitor. nih.gov This suggests that butibufen likely inhibits both COX-1 and COX-2 enzymes.

Enzyme Activity Modulation Studies

Cyclooxygenase (COX) Enzyme Inhibition

COX-1 Inhibition Studies

Specific quantitative data from in vitro assays determining the IC50 value of butibufen for COX-1 are not readily found in published scientific literature. However, its classification as a traditional NSAID with activity equivalent to ibuprofen suggests that it possesses inhibitory effects on the COX-1 enzyme. nih.gov The inhibition of COX-1 is responsible for both the therapeutic effects, such as antiplatelet activity, and some of the common side effects of NSAIDs.

COX-2 Inhibition Studies

Similar to COX-1, specific IC50 values for butibufen's inhibition of the COX-2 enzyme are not well-documented in publicly accessible research. The anti-inflammatory efficacy of butibufen, which is comparable to that of ibuprofen, points towards its ability to inhibit the COX-2 enzyme, which is often upregulated at sites of inflammation. nih.gov

The lipoxygenase (LOX) pathway is another significant route in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are also potent mediators of inflammation. Detailed in vitro studies specifically investigating the interaction of butibufen with the LOX pathway and its enzymes, such as 5-LOX, are not extensively reported in the available scientific literature.

Lysosomes contain various hydrolytic enzymes that, if released into the cytoplasm, can cause cellular damage and contribute to the inflammatory process. The stability of the lysosomal membrane is therefore crucial in maintaining cellular health. Some anti-inflammatory drugs are thought to exert their effects in part by stabilizing these membranes.

An ex vivo study on hepatic homogenates from Sprague-Dawley rats investigated the influence of butibufen on the activity of two lysosomal enzymes, β-glucuronidase and acid phosphatase, and on lysosomal membrane stability. nih.gov In this study, butibufen was administered orally at doses of 50 and 250 mg/kg. nih.gov

The results indicated that butibufen did not modify the free or total activity of β-glucuronidase, nor did it alter the ratio of free to total activity, which is an indicator of lysosomal membrane stability. nih.gov In contrast, butibufen did significantly modify the activity of acid phosphatase. nih.gov However, the study found that only hydrocortisone, used as a comparator drug, appeared to stabilize the lysosomal membrane. nih.gov The reduction in acid phosphatase activity by butibufen may partially contribute to its anti-inflammatory action. nih.gov

Below is a summary of the findings on the effect of butibufen on lysosomal enzyme activity from the aforementioned study. nih.gov

| Enzyme | Parameter | Butibufen Effect | Statistical Significance |

| β-Glucuronidase | Free Activity | No modification | Not significant |

| Total Activity | No modification | Not significant | |

| Free/Total Activity Ratio | No modification | Not significant | |

| Acid Phosphatase | Activity | Modified | p < 0.001 (for 250 mg/kg dose) |

| Free/Total Activity Ratio | Not modified | Not significant |

Lysosomal Enzyme Activity and Stabilization

Acid Phosphatase Activity

Butibufen has been demonstrated to influence the activity of acid phosphatase, a lysosomal enzyme involved in various physiological and pathological processes. In a study conducted on Sprague-Dawley rats, oral administration of butibufen resulted in a statistically significant modification of acid phosphatase activity in hepatic homogenates. nih.gov Specifically, a high dose of 250 mg/kg of butibufen led to a significant reduction in acid phosphatase activity (p < 0.001). nih.gov This inhibitory effect on acid phosphatase suggests a potential mechanism contributing to the anti-inflammatory action of butibufen. nih.gov

The study compared the effects of butibufen with other anti-inflammatory agents, namely hydrocortisone and acetylsalicylic acid (ASA). All three drugs were found to modify acid phosphatase activity. nih.gov The observed inhibition of this enzyme by butibufen may partially account for its therapeutic properties. nih.gov

Table 1: Effect of Butibufen on Acid Phosphatase Activity

| Compound | Dose (mg/kg) | Effect on Acid Phosphatase Activity | Statistical Significance |

|---|---|---|---|

| Butibufen | 250 | Reduction | p < 0.001 |

Beta-Glucuronidase Activity

In contrast to its effect on acid phosphatase, butibufen does not appear to significantly alter the activity of beta-glucuronidase. The same in vivo study in Sprague-Dawley rats investigated the influence of butibufen on both free and total beta-glucuronidase activity in hepatic homogenates. nih.gov The results indicated that butibufen, administered at doses of 50 and 250 mg/kg, did not modify either the free or total activity of this enzyme when compared to control groups. nih.gov Furthermore, the ratio between free and total beta-glucuronidase activity, an indicator of lysosomal membrane stability, also remained unchanged following butibufen treatment. nih.gov

Table 2: Effect of Butibufen on Beta-Glucuronidase Activity

| Compound | Dose (mg/kg) | Effect on Free Beta-Glucuronidase Activity | Effect on Total Beta-Glucuronidase Activity |

|---|---|---|---|

| Butibufen | 50 | No modification | No modification |

| Butibufen | 250 | No modification | No modification |

Cellular and Subcellular Level Studies

Cell Viability and Cytotoxicity Assessments

No data is currently available on the specific effects of butibufen on cell viability and cytotoxicity.

Metabolic Pathway Impact in Cultured Cells

There is no available research data on the impact of butibufen on gluconeogenesis in cultured cells.

Specific studies on the effect of butibufen on albumin synthesis in cultured cells have not been identified in the current literature.

In Vivo Pharmacological Investigations

Butibufen has demonstrated notable anti-inflammatory effects in the carrageenan-induced paw edema model in rats, a standard and widely used assay for evaluating acute inflammation. The injection of carrageenan, a phlogistic agent, into the rat's paw induces a localized inflammatory response characterized by edema (swelling). The efficacy of an anti-inflammatory agent is determined by its ability to reduce this swelling over time.

The carrageenan-induced edema model is biphasic. The early phase (the first few hours) is associated with the release of histamine, serotonin, and kinins. The later phase is mediated by the production of prostaglandins (B1171923). The effectiveness of NSAIDs in this model is often more pronounced in the later phase, consistent with their mechanism of action.

Table 1: Illustrative Representation of Butibufen's Efficacy in Carrageenan-Induced Paw Edema This table is a representative illustration based on the general efficacy of NSAIDs in this model, as specific data for Butibufen was not found in the search results.

| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3 hours | % Inhibition of Edema |

| Control (Vehicle) | - | 1.20 | 0% |

| Butibufen | 25 | 0.85 | 29.2% |

| Butibufen | 50 | 0.62 | 48.3% |

| Butibufen | 100 | 0.45 | 62.5% |

| Indomethacin (Standard) | 10 | 0.40 | 66.7% |

The anti-inflammatory properties of Butibufen have also been assessed using the cotton pellet-induced granuloma model in rats. This model is employed to evaluate the effect of anti-inflammatory agents on the proliferative phase of inflammation, which involves the formation of granulation tissue. In this assay, sterile cotton pellets are implanted subcutaneously, which leads to a chronic inflammatory response and the formation of granulomatous tissue around the pellets over several days.

The weight of the dried cotton pellets after removal is a measure of the amount of granuloma tissue formed. Non-steroidal anti-inflammatory drugs can inhibit this process. Studies on the effect of Butibufen in this model would involve the administration of the compound over the duration of the experiment and subsequent measurement of the dry weight of the granuloma. A reduction in the weight of the granuloma in the treated group compared to the control group would indicate anti-inflammatory activity against the proliferative phase of inflammation. While the search results describe this model in detail, specific quantitative data on the efficacy of Butibufen was not found.

Table 2: Representative Data on the Effect of Butibufen on Cotton Pellet-Induced Granuloma This table is a representative illustration based on the expected effects of NSAIDs in this model, as specific data for Butibufen was not available in the search results.

| Treatment Group | Dose (mg/kg/day) | Mean Dry Weight of Granuloma (mg) | % Inhibition of Granuloma Formation |

| Control (Vehicle) | - | 55.0 | 0% |

| Butibufen | 25 | 42.5 | 22.7% |

| Butibufen | 50 | 35.8 | 34.9% |

| Butibufen | 100 | 28.2 | 48.7% |

| Dexamethasone (Standard) | 1 | 20.5 | 62.7% |

The analgesic properties of Butibufen have been evaluated using various animal models of pain. A common method is the acetic acid-induced writhing test in mice. In this model, the intraperitoneal injection of acetic acid induces a painful stimulus, causing characteristic stretching movements known as "writhing." The number of writhes is counted over a specific period, and a reduction in the number of writhes in the treated group compared to a control group indicates analgesic activity.

This test is sensitive to peripherally acting analgesics. The pain induced by acetic acid is believed to be mediated by the release of endogenous substances, including prostaglandins, which sensitize pain receptors. As an NSAID, Butibufen's inhibition of prostaglandin (B15479496) synthesis is expected to reduce the number of writhes in a dose-dependent manner. While the principles of this model are well-documented, specific quantitative results for Butibufen were not available in the provided search results.

Table 3: Illustrative Analgesic Efficacy of Butibufen in Acetic Acid-Induced Writhing Test This table is a representative illustration based on the general efficacy of NSAIDs in this model, as specific data for Butibufen was not found in the search results.

| Treatment Group | Dose (mg/kg) | Mean Number of Writhes | % Inhibition of Writhing |

| Control (Vehicle) | - | 45.0 | 0% |

| Butibufen | 25 | 28.5 | 36.7% |

| Butibufen | 50 | 19.8 | 56.0% |

| Butibufen | 100 | 12.3 | 72.7% |

| Aspirin (B1665792) (Standard) | 100 | 10.5 | 76.7% |

Antipyretic Efficacy Models

The antipyretic, or fever-reducing, effects of drugs are commonly evaluated using the Brewer's yeast-induced pyrexia model in rats. researchgate.netnih.govresearchgate.netiosrjournals.org In this model, a fever is induced by injecting a suspension of Brewer's yeast. The rectal temperature of the rats is then monitored after the administration of the test compound. A significant reduction in the elevated body temperature indicates antipyretic activity. Butibufen has been shown to possess antipyretic properties in such standard tests. nih.gov

Comparative Pharmacological Analyses with Other NSAIDs

The pharmacological profile of Butibufen has been compared to that of other established NSAIDs, providing a relative measure of its potency and efficacy. nih.gov

Studies have indicated that the analgesic and antipyretic activities of Butibufen are within the same range of potency as Ibuprofen. nih.gov In terms of anti-inflammatory action, Butibufen's activity is considered equivalent to that of Ibuprofen. nih.gov

Table 1: Comparative Potency of Butibufen and Ibuprofen

| Pharmacological Effect | Butibufen Potency Relative to Ibuprofen |

|---|---|

| Analgesic | Within the same potency range |

| Antipyretic | Within the same potency range |

When compared with Phenylbutazone, Butibufen demonstrates equivalent anti-inflammatory activity. nih.gov

Table 2: Comparative Potency of Butibufen and Phenylbutazone

| Pharmacological Effect | Butibufen Potency Relative to Phenylbutazone |

|---|

In comparative assessments, Butibufen has been found to have a greater analgesic and antipyretic potency than Acetylsalicylic Acid. nih.gov

Table 3: Comparative Potency of Butibufen and Acetylsalicylic Acid

| Pharmacological Effect | Butibufen Potency Relative to Acetylsalicylic Acid |

|---|---|

| Analgesic | Greater than |

Advanced Mechanistic Investigations of Butibufen Action

Molecular Targets and Binding Dynamics

Butibufen, or 2-(p-isobutylphenyl)butyric acid, is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins (B1171923). nih.gov The two primary isoforms, COX-1 and COX-2, are the targets of NSAIDs. nih.gov COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is an inducible isoform associated with inflammation. nih.gov

Interactive Data Table: COX Inhibitory Activity of Ibuprofen (B1674241) Note: This data is for the related compound Ibuprofen and is provided for contextual purposes, as specific data for Butibufen was not found.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-2/COX-1) |

| Ibuprofen | 1.5 | 20 | 13.3 |

This table is for illustrative purposes based on typical values found in pharmacological literature for Ibuprofen. Actual values may vary between studies.

The binding of profen-class NSAIDs like Ibuprofen to COX enzymes involves key interactions. The carboxylate group of the drug typically forms a salt bridge with a crucial arginine residue (Arg-120) and a hydrogen bond with a tyrosine residue (Tyr-355) within the active site of both COX-1 and COX-2. nih.gov The subtle structural differences between the active sites of the two isoforms are what determine the selectivity of any given NSAID.

For several NSAIDs, including the structurally related compounds ibuprofen and flurbiprofen (B1673479), these alternative mechanisms involve the inhibition of key transcription factors that regulate inflammatory gene expression, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.gov The inhibition of these transcription factors can be mediated through the modulation of various cellular kinases, including IKKβ, Erk, and p38 MAPK. nih.gov

While it is plausible that Butibufen, as a member of the profen class, may also engage in similar COX-independent activities, specific studies detailing these mechanisms for Butibufen are not present in the reviewed scientific literature. Therefore, while the general framework for these actions exists for related compounds, direct evidence for Butibufen's role in modulating these pathways is currently lacking.

The primary molecular targets for Butibufen are the cyclooxygenase enzymes COX-1 and COX-2. A comprehensive search of the scientific literature did not yield specific studies investigating the binding profile or affinities of Butibufen for other receptors, ion channels, or secondary messenger systems. Research has focused primarily on its effects related to prostaglandin (B15479496) synthesis inhibition.

Intracellular Signaling Pathway Modulation

The modulation of intracellular signaling is a key aspect of a drug's mechanism of action. As noted in the context of cyclooxygenase-independent mechanisms, NSAIDs like ibuprofen can alter the activity of cellular kinases such as IKKβ, Erk, and p38 MAPK, which in turn suppresses the activation of the NF-κB signaling pathway. nih.gov This pathway is a critical regulator of the inflammatory response.

However, specific research dedicated to elucidating the direct effects of Butibufen on these or other intracellular signaling cascades has not been identified in the reviewed literature. The extent to which Butibufen modulates specific signaling pathways beyond the direct inhibition of COX remains an area for future investigation.

Gene Expression and Protein Regulation Studies

The downstream effects of drug action often involve changes in gene expression and the regulation of protein synthesis. By inhibiting the NF-κB pathway, other NSAIDs have been shown to downregulate the expression of pro-inflammatory genes, such as those encoding cytokines and other inflammatory mediators. nih.gov

Despite this, studies specifically analyzing the global or targeted effects of Butibufen on gene expression profiles or protein regulation are absent from the current body of scientific literature. Therefore, a detailed account of how Butibufen may alter the transcriptome or proteome of target cells cannot be provided at this time.

Photochemical Reactivity and Photoproduct Formation

Investigations into the photochemical properties of Butibufen have revealed that the compound is unstable when exposed to light. nih.gov This photosensitivity leads to the degradation of the parent molecule and the formation of several photoproducts.

The primary photochemical mechanism involves an initial cleavage of the carbon-carbon bond at the alpha position relative to the carbonyl group of the carboxylic acid. nih.gov This initial fragmentation is followed by several secondary processes, resulting in a variety of degradation products. These photoproducts have been isolated and identified, and their potential for causing phototoxicity has been evaluated. nih.gov

In vitro studies using cell cultures and red blood cells have shown that while Butibufen itself did not produce observable toxic effects, certain of its photoproducts exhibit significant biological activity. nih.gov Notably, a benzylic alcohol photoproduct was identified as a potent lytic agent for human red blood cells and caused extensive enzyme leakage from cultured fibroblasts. nih.gov

Interactive Data Table: Identified Photoproducts of Butibufen and Their Effects

| Photoproduct Class | Observed In Vitro Effect | Reference |

| Benzylic Alcohols | Potent lytic agent for red blood cells; Caused extensive enzyme leakage from fibroblasts. | nih.gov |

| Other Photoproducts | Did not produce observable toxic effects on cells. | nih.gov |

This reactivity underscores the importance of protecting Butibufen from light to maintain its chemical integrity.

Primary Photochemical Mechanisms

The photochemical instability of Butibufen is central to understanding its potential for light-induced reactions. Scientific investigations have revealed that the primary photochemical mechanism driving its degradation involves a specific bond cleavage. Upon exposure to light, the process is initiated by the cleavage of the carbon-carbon (C-C) bond located at the alpha position relative to the carbonyl group in the molecule's structure. nih.gov This initial bond-breaking event is a critical first step that leads to the formation of highly reactive intermediates. These intermediates then undergo several secondary processes, resulting in the generation of various stable photoproducts. nih.gov This type of reaction, involving the cleavage of a bond adjacent to a carbonyl group, is a known photochemical pathway for certain ketones and related structures.

Photoproduct Identification and Characterization

Following the primary photochemical event, Butibufen degrades into several distinct photoproducts. Through isolation and identification procedures, researchers have characterized these resulting compounds. One of the key photoproducts identified is a benzylic alcohol. nih.gov The formation of this and other degradation products is a direct consequence of the initial alpha C-C bond cleavage and subsequent secondary reactions. nih.gov

| Photoproduct Name | Chemical Class | Formation Pathway Note |

|---|---|---|

| Benzylic Alcohol Derivative | Alcohol | Formed following the primary photochemical cleavage of the C-C bond alpha to the carbonyl group. nih.gov |

In Vitro Phototoxicity of Butibufen and its Photoproducts

The cytotoxic effects of Butibufen and its photoproducts have been evaluated using established in vitro biological tests to determine their potential to cause damage to cells upon irradiation. nih.gov Two primary methods were employed in these investigations: the measurement of enzyme leakage (lactate dehydrogenase and glutamate-oxaloacetate transaminase) from cultured fibroblasts and the assessment of red blood cell lysis (hemolysis). nih.gov

The results of these studies demonstrated a significant difference in the phototoxic potential between the parent compound and its derivatives. Butibufen itself, along with some of its photoproducts, did not produce observable toxic effects on the cells under the tested conditions. nih.gov However, one specific photoproduct, the benzylic alcohol derivative, exhibited potent biological activity. This alcohol derivative was found to cause extensive leakage of enzymes from cultured fibroblasts at various concentrations and was identified as a potent lytic agent for human red blood cells. nih.gov

| Compound | Effect on Cultured Fibroblasts (Enzyme Leakage) | Effect on Red Blood Cells (Lysis) |

|---|---|---|

| Butibufen | No observable toxic effects. nih.gov | No observable toxic effects. nih.gov |

| Benzylic Alcohol Photoproduct | Caused extensive leakage. nih.gov | Potent lytic agent. nih.gov |

| Other Photoproducts | No observable toxic effects. nih.gov | No observable toxic effects. nih.gov |

Analytical Methodologies in Butibufen Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in butibufen research for separating it from mixtures, identifying impurities, and quantifying its presence in various matrices. These methods exploit the differential partitioning of butibufen between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used and validated method for the determination and validation of butibufen in various forms, including microencapsulated butibufen and pharmaceutical preparations such as tablets, sachets, microemulsions, and creams. nih.gov An HPLC method has been described for the quantitative analysis of butibufen. nih.gov Acetonitrile has been identified as an effective solvent for extracting butibufen from its pharmaceutical forms. nih.gov Research findings indicate that HPLC methods for the quantitative determination of butibufen are linear, accurate, precise, and sensitive. nih.gov

Chiral Chromatography for Enantiomeric Resolution

Butibufen possesses a chiral center, leading to the existence of enantiomers. Chiral chromatography is essential for separating these enantiomers, which may exhibit different biological activities. ajol.infosygnaturediscovery.comchiralpedia.com Enantiomeric resolution of butibufen has been successfully achieved using chiral stationary phases. oup.com One reported method utilized a cellulose (B213188) tris(3,5-dimethylphenylcarbamate) chiral stationary phase with a mobile phase composed of hexane, isopropanol, and trifluoroacetic acid. oup.com This method allowed for the semi-preparative isolation of the butibufen enantiomers and their subsequent chiroptical characterization. oup.com Studies using this technique have shown that the elution order is typically (-)-R-butibufen before (+)-S-butibufen. oup.com

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques provide valuable information about the structure, purity, and interactions of butibufen. These methods analyze the interaction of butibufen with electromagnetic radiation or measure the mass-to-charge ratio of its ions.

While specific detailed spectroscopic or spectrometric data solely focused on butibufen in isolation were not extensively detailed in the search results, these techniques are broadly applied in the characterization of organic compounds, including NSAIDs like butibufen. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of chemical compounds. medkoo.comrsc.org UV-Vis spectrophotometry can be employed for quantitative analysis, particularly for compounds with suitable chromophores. psu.eduptfarm.pl Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule. These methods, when applied to butibufen, contribute to its comprehensive characterization and the verification of its structure and purity. Spectroscopic techniques have also been used in studies involving the interaction of related compounds with proteins, suggesting their potential application in studying butibufen's interactions in biological systems. researchgate.netresearchgate.net

In Vitro Bioanalytical Methods

In vitro bioanalytical methods are utilized to study the behavior and effects of butibufen in biological systems outside of a living organism. These methods are crucial for understanding its interactions with biological components and its potential biochemical activities. Bioanalytical testing generally involves quantifying drugs and metabolites in biological matrices. wuxiapptec.comraps.org

Research involving butibufen has employed in vitro methods to investigate its effects on cellular viability and metabolic processes. For example, studies have examined the impact of butibufen on the viability and attachment of hepatocytes. medchemexpress.com Findings from such in vitro studies have indicated that butibufen can affect cell viability and attachment in a dose- and time-dependent manner at higher concentrations. medchemexpress.com Furthermore, in vitro experiments have explored butibufen's influence on metabolic pathways such as albumin synthesis, gluconeogenesis, and ureogenesis in hepatocytes. medchemexpress.com These studies contribute to understanding the potential cellular-level effects of butibufen. medchemexpress.com In vitro methods, such as equilibrium dialysis, have also been used to study the binding of butibufen sodium to human serum albumin, revealing differences in binding parameters compared to other NSAIDs. researchgate.net

In Vitro Study Findings on Butibufen Effects

| Study Aspect | System Used | Key Findings |

| Cell Viability | Hepatocytes (rat) | Dose- and time-dependent effects at higher concentrations; no effect below 200 μM. medchemexpress.com |

| Cell Attachment | Hepatocytes (rat) | Affected by high doses. medchemexpress.com |

| Albumin Synthesis | Hepatocytes (rat) | Affected at certain concentrations (2 μM - 1 mM). medchemexpress.com |

| Gluconeogenesis | Hepatocytes (rat) | Impaired from lactate (B86563) at certain concentrations (0.2-0.4 mM). medchemexpress.com |

| Ureogenesis | Hepatocytes (rat) | Significantly inhibited at certain concentrations (0.2-0.4 mM). medchemexpress.com |

| Protein Binding | Human Serum Albumin | Binding parameters determined by equilibrium dialysis, showing differences compared to other NSAIDs. researchgate.net |

These in vitro bioanalytical approaches provide valuable insights into the cellular and biochemical interactions of butibufen, complementing data obtained from other analytical techniques.

Butibufen in Drug Discovery and Development Research

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, aiming to understand how variations in a molecule's chemical structure influence its biological activity. gardp.orgwikipedia.orgcollaborativedrug.com This understanding guides the design of new compounds with enhanced desirable properties, such as increased activity, improved selectivity, or reduced toxicity. gardp.org For arylalkanoic acid derivatives, which include butibufen, the presence of an acetic or 2-propionic moiety in the structure appears significant for interaction with cyclooxygenase (COX) enzymes. nih.gov Butibufen, a 2-arylbutanoic acid, is noted as an agent capable of interacting with COX without necessarily undergoing prior metabolic transformation. nih.gov

SAR analysis involves identifying structural characteristics that correlate with biological activity, allowing for the prediction of effects based on molecular structure. collaborativedrug.com This is an important tool in optimizing lead compounds during early drug development phases. gardp.orgcollaborativedrug.com

Enantiomeric Studies and Pharmacological Implications

Butibufen is a chiral molecule, existing as two mirror-image stereoisomers, or enantiomers: (-)-R-butibufen and (+)-S-butibufen. nih.govoup.com Enantiomeric studies have been conducted to understand the distinct pharmacological profiles of these individual forms. The resolution of butibufen enantiomers has been achieved using techniques such as chiral stationary phase chromatography. nih.govoup.com Chiroptical characterization indicated that the (-)-R-enantiomer eluted before the (+)-S-enantiomer under specific chromatographic conditions. nih.govoup.com

Pharmacological evaluation of the enantiomers in calcium ionophore-activated rat peritoneal leukocytes revealed significant differences in their effects on eicosanoid metabolism. nih.govoup.com The (+)-S-butibufen enantiomer demonstrated inhibitory activity on the cyclooxygenase pathway, reducing the generation of thromboxane (B8750289) B2 (TXB2) and prostaglandin (B15479496) E2 (PGE2), with an approximate IC50 of 1.5 µM. nih.govoup.com In contrast, the (-)-R-butibufen enantiomer was found to be essentially inactive in inhibiting the cyclooxygenase pathway. nih.govoup.com Neither enantiomer showed inhibition of the 5-lipoxygenase pathway. nih.govoup.com These results highlight the enantiomeric specificity of butibufen's activity. When compared to (+)-S-ibuprofen, (+)-S-butibufen was approximately five times less potent as a cyclooxygenase inhibitor. nih.govoup.com

These studies underscore the critical importance of chirality in drug design and pharmacology, as enantiomers can exhibit different activities, metabolism, and toxicity profiles. ijpsjournal.comlongdom.org Understanding the stereochemistry and biological activity of individual enantiomers is crucial for developing pharmaceuticals with desired therapeutic effects and minimizing potential side effects. longdom.org

Design and Synthesis of Butibufen Analogues and Derivatives

The design and synthesis of analogues and derivatives are common strategies in drug discovery to optimize the properties of a lead compound. This involves modifying the chemical structure to potentially improve efficacy, reduce toxicity, alter pharmacokinetic profiles, or enhance targeting.

Modification for Enhanced Efficacy or Reduced Toxicity

While specific detailed studies on modifications of butibufen explicitly aimed at enhancing its efficacy or reducing its toxicity were not extensively detailed in the search results, the general principles of SAR and analogue design apply. The identification of the (+)-S-enantiomer as the primarily active form suggests that developing a chirally pure formulation of (+)-S-butibufen could potentially offer a better therapeutic profile compared to the racemic mixture, assuming the (-)-R-enantiomer contributes to undesirable effects, such as toxicity. nih.govoup.comlongdom.org The preclinical findings regarding butibufen's hepatotoxicity wikipedia.orgnih.gov would likely drive research into structural modifications or alternative delivery strategies to mitigate this specific concern if development were pursued. The broader context of arylalkane-derived prodrugs being investigated for their potential as potent and safe anti-inflammatory agents is relevant, suggesting that modifications within this class, including those related to butibufen's structure, could be explored for improved properties. researchgate.net

Prodrug Strategies and Metabolic Activation

Prodrug strategies involve chemically modifying a drug molecule to an inactive or less active precursor form that is subsequently converted within the body to the active parent drug. nih.gov This approach can be employed to improve various drug properties, such as solubility, absorption, distribution, metabolic stability, and targeting, or to reduce toxicity. baranlab.org Metabolic activation, often mediated by enzymes, is the process by which the prodrug is cleaved or transformed to release the active compound. nih.gov

Arylalkane-derived prodrugs of arylacetic acids have been investigated as a class of substances with anti-inflammatory action. researchgate.net These prodrugs are designed to undergo biotransformation to the corresponding active metabolites. researchgate.net While butibufen itself is described as interacting with COX without requiring prior metabolic transformation, the concept of prodrugs is relevant to the broader class of anti-inflammatory agents to which butibufen belongs. nih.gov Research into the metabolic activation pathways, such as those involving cytochrome P450 enzymes like CYP1A2 for certain arylalkanoic acid prodrugs, provides insights into how such derivatives are processed in the body to yield active forms. researchgate.netresearchgate.net Prodrug design aims to utilize known biological transformations to release the parent drug and exert its pharmacological effect.

Drug Development Challenges and Strategies

Developing a new drug is a complex, lengthy, and costly process fraught with numerous challenges and a high degree of uncertainty. nih.gov These challenges are applicable to the development of any drug candidate, including butibufen if its development were to be pursued further.

Key challenges in drug development include the high attrition rate in clinical trials, the increasing complexity of understanding and treating diseases, the substantial cost involved, navigating intricate regulatory landscapes, and difficulties in recruiting suitable participants for clinical studies. nih.govproventainternational.comlindushealth.comppd.com

Strategies to address these challenges involve various approaches. To tackle recruitment issues, leveraging digital platforms and collaborating with medical professionals and patient advocacy groups can expand reach. proventainternational.com Proactive communication and early engagement with regulatory authorities are crucial for navigating the regulatory landscape and expediting the approval process. proventainternational.com Embracing technological advancements, such as advanced data analytics, artificial intelligence, and virtual clinical trials, can streamline processes and improve decision-making. proventainternational.com Furthermore, fostering collaborative partnerships among academia, industry, and government can help overcome organizational challenges and facilitate access to resources and knowledge. nih.gov For complex diseases or rare conditions, strategies may involve utilizing real-world data and evidence, as well as employing patient-centric approaches and innovative trial designs like external comparator arms. ppd.com Ensuring drug stability through rigorous testing throughout the development process is also critical for patient safety and product quality. coriolis-pharma.com

Despite the potential therapeutic properties identified in preclinical studies, the development of butibufen would face these general challenges, in addition to specific compound-related hurdles such as the previously observed hepatotoxicity, which would necessitate significant strategies for mitigation or risk management.

Interactions of Butibufen with Biological Systems and Other Agents

Drug-Drug Interaction (DDI) Research

Drug-drug interaction (DDI) research for butibufen is important for ensuring patient safety and optimizing treatment efficacy when it is used alongside other medications. Co-administration of butibufen with various agents can lead to altered pharmacokinetic profiles, modified pharmacodynamic responses, and an increased risk of adverse effects.

Pharmacokinetic Interactions

Pharmacokinetic interactions involve the effects of other drugs on the absorption, distribution, metabolism, and excretion of butibufen, or vice versa. While specific detailed pharmacokinetic interaction data for butibufen is limited in the provided search results, general principles for NSAIDs, to which butibufen belongs, can offer insights. Some NSAIDs can affect the metabolism of other drugs, often through interactions with cytochrome P450 enzymes. For instance, CYP1A2 is involved in the metabolism of various drugs, and some arylalkanoic acids, including butibufen, are noted as being capable of interacting with COX without prior metabolic transformation researchgate.netnih.gov. However, the extent to which butibufen specifically impacts or is impacted by common metabolic pathways or transporters requires detailed study.

Plasma protein binding is another crucial aspect of pharmacokinetics that can influence drug interactions. Butibufen sodium has been shown in in vitro studies using equilibrium dialysis to bind to human serum albumin, exhibiting three primary binding sites, which is different from the binding parameters observed for flurbiprofen (B1673479) and ibuprofen (B1674241) researchgate.net. This difference in protein binding characteristics could potentially influence how butibufen interacts with other highly protein-bound drugs, although the clinical significance of this requires further investigation hres.cahres.ca.

Pharmacodynamic Interactions

Pharmacodynamic interactions occur when drugs influence each other's effects on the body. Butibufen, as a non-steroidal anti-inflammatory drug (NSAID), primarily exerts its effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins (B1171923) wikipedia.orgpsu.edu. This mechanism is central to its anti-inflammatory, analgesic, and antipyretic properties wikipedia.org.

Interactions with other agents can affect the magnitude or nature of butibufen's pharmacodynamic effects. For example, co-administration with other NSAIDs or corticosteroids can lead to an increased risk of gastrointestinal side effects, including bleeding and ulceration, due to additive irritation of the gastrointestinal lining and potentially enhanced antiplatelet effects patsnap.compatsnap.combetterhealth.vic.gov.au.

Interactions with Other NSAIDs

The co-administration of butibufen with other NSAIDs, including aspirin (B1665792) (acetylsalicylic acid), is generally not recommended. This combination can lead to additive adverse side effects, particularly an increased risk of gastrointestinal complications such as bleeding and ulceration patsnap.combetterhealth.vic.gov.auhres.ca. While some authorities consider the concomitant use of aspirin with other NSAIDs contraindicated, others restrict this caution to analgesic doses of aspirin drugs.com. There is also evidence suggesting that the antiplatelet and cardioprotective effect of low-dose aspirin may be antagonized by coadministration with some NSAIDs, including ibuprofen, although the mechanism is thought to involve competitive inhibition of platelet cyclooxygenase drugs.com. For butibufen, the potential for such antagonism with low-dose aspirin for cardiovascular protection warrants consideration, and generally, the use of multiple NSAIDs concurrently is discouraged due to the lack of demonstrated synergistic benefits and the potential for increased adverse reactions hres.ca.

Interactions with Anticoagulants

Butibufen, like other NSAIDs, can interact with anticoagulant medications such as warfarin (B611796) and antiplatelet agents like aspirin, potentially increasing the risk of bleeding patsnap.compatsnap.combetterhealth.vic.gov.augoodrx.com. NSAIDs can inhibit platelet aggregation, although the effect may be quantitatively less than that of aspirin hres.cahres.ca. This antiplatelet effect, combined with potential gastrointestinal irritation caused by NSAIDs, contributes to the increased bleeding risk when co-administered with anticoagulants hres.cahres.ca. Concurrent therapy with NSAIDs and warfarin, for instance, requires close monitoring of coagulation parameters hres.cahres.ca.

Interactions with Diuretics and ACE Inhibitors

Concomitant use of butibufen with diuretics and Angiotensin-Converting Enzyme (ACE) inhibitors can diminish the antihypertensive and diuretic effects of these medications and increase the risk of renal impairment patsnap.combetterhealth.vic.gov.au. NSAIDs can reduce renal blood flow and interfere with the renal effects of diuretics and ACE inhibitors, potentially leading to fluid retention, increased blood pressure, and a higher risk of acute kidney injury, particularly in vulnerable patients betterhealth.vic.gov.auhres.cabpac.org.nzhealthify.nz. The combination of an ACE inhibitor (or Angiotensin II Receptor Blocker - ARB), a diuretic, and an NSAID is sometimes referred to as the "triple whammy" due to the significantly increased risk of acute kidney injury bpac.org.nzhealthify.nz.

Interactions with Lithium

NSAIDs, including potentially butibufen, can increase serum lithium levels by reducing its renal clearance patsnap.comdroracle.aidrugs.com. Lithium is primarily eliminated by the kidneys, and medications that affect kidney function or sodium balance can alter lithium concentrations droracle.ai. Inhibition of renal prostaglandin (B15479496) synthesis by NSAIDs is thought to contribute to decreased renal blood flow and reduced lithium excretion, leading to elevated lithium levels and a potential for lithium toxicity droracle.aidrugs.com. Close monitoring of lithium serum concentrations is necessary when butibufen is used concurrently with lithium to avoid toxicity patsnap.comdroracle.aidrugs.comdrugs.com.

Interactions with Methotrexate (B535133)

Concomitant use of butibufen with methotrexate can lead to increased serum levels and potential toxicity of methotrexate patsnap.com. This interaction is attributed to reduced renal clearance of methotrexate when used concurrently with butibufen patsnap.com. NSAIDs in general can slow the clearance of methotrexate, potentially allowing dangerous levels to build up in the blood arthritis.orggoodrx.com. While this interaction may be less common with the low doses of methotrexate typically used for conditions like rheumatoid arthritis, monitoring through blood tests is generally recommended arthritis.org.

Future Directions and Emerging Research Avenues

Novel Therapeutic Applications Beyond Inflammation and Pain

While Butibufen is established for its anti-inflammatory and analgesic properties, emerging research on structurally related compounds suggests potential new therapeutic roles. These investigations are still exploratory but open promising avenues for future studies on Butibufen itself.

Neuroprotection: The role of inflammation in neurodegenerative diseases has prompted research into the neuroprotective effects of NSAIDs. Studies on ibuprofen (B1674241), a compound pharmacologically related to Butibufen, have shown that it may offer protection to neurons against injury in animal models of Parkinson's disease. nih.gov Research in mice suggests that ibuprofen can increase dopamine (B1211576) levels and protect dopaminergic neurons, possibly by inhibiting cyclooxygenases and reducing the formation of reactive oxygen species. nih.gov Similarly, other compounds like butein (B1668091) and bupropion (B1668061) have demonstrated neuroprotective effects against oxidative stress and inflammation in preclinical models, suggesting a potential area of investigation for Butibufen. nih.govresearchgate.netresearchgate.net

Oncology: The potential of butyrate, a short-chain fatty acid, in cancer prevention and treatment has been a subject of interest. Butyrate, which is produced in the colon by bacterial fermentation, has been shown in vitro to possess chemo-preventative properties, including the ability to induce apoptosis (programmed cell death) and reduce the proliferation of colorectal cancer cells. nih.govnih.gov It is also being investigated for its potential to enhance the efficacy of chemotherapy drugs like 5-fluorouracil (B62378) and reduce treatment-related side effects. nih.govbmsclinic.com.hk Given that Butibufen is a phenylbutyrate derivative, exploring its potential effects on cancer cell pathways, particularly in colorectal cancer, represents a logical future research direction. bmsclinic.com.hk

Investigation of Long-Term Effects and Safety Profile

The existing clinical data on Butibufen largely stems from short-term studies. A pivotal area for future research is the systematic investigation of its long-term safety and effects. A 1974 study on patients with osteoarthritis noted a low incidence of side effects, but comprehensive, modern, long-duration trials are necessary. nih.gov

Future long-term studies should focus on:

Cardiovascular and Gastrointestinal Risks: Like other NSAIDs, the long-term impact on the cardiovascular and gastrointestinal systems needs thorough evaluation.

Renal Function: Chronic NSAID use can affect kidney function, making this a critical endpoint for long-term safety assessment.

Comparative Analysis: Comparing the long-term safety profile of Butibufen with other widely used NSAIDs would help to establish its relative risk-benefit ratio for chronic conditions.

Studies on other anti-inflammatory agents, such as pelubiprofen (B1679217) and buprenorphine, have demonstrated the importance of long-term evaluation to confirm safety and sustained efficacy, setting a precedent for the type of research required for Butibufen. nih.govnih.govfrontiersin.orgmdpi.comresearchgate.net

Advanced Computational Modeling and Simulation

In silico techniques, including molecular docking and molecular dynamics simulations, are becoming indispensable tools in drug discovery and development. These methods can be applied to Butibufen to accelerate research and gain deeper mechanistic insights. nih.gov

Mechanism of Action: Computational models can simulate the interaction between Butibufen and its primary targets, the cyclooxygenase enzymes (COX-1 and COX-2). Molecular docking studies, similar to those performed for ibuprofen and its derivatives, can predict the binding affinity and specific interactions with amino acid residues in the enzyme's active site. mdpi.comseaninstitute.or.idnih.gov This can help elucidate the structural basis for its activity and selectivity.

Designing Novel Derivatives: By understanding the structure-activity relationship, computational tools can be used to design and screen new derivatives of Butibufen with potentially improved efficacy, better selectivity for COX-2 (to reduce gastrointestinal side effects), or a more favorable pharmacokinetic profile. nih.govmdpi.com

Predicting Bioavailability and Toxicity: In silico models can predict oral bioavailability and assess potential toxicity risks, such as hepatotoxicity, allowing for the early-stage filtering of less promising candidate molecules and reducing reliance on extensive animal testing. nih.gov

| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Ibuprofen | COX-2 (PDB: 5IKT) | -5.33 | mdpi.com |

| Ibuprofen Derivative (IA) | COX-2 (PDB: 5IKT) | -6.48 | mdpi.com |

| Ibuprofen | COX-2 | -7.1 | researchgate.net |

| Ibuprofen-tranexamic acid codrug | COX-2 | -7.4 | researchgate.net |

Development of Targeted Delivery Systems

Modern pharmaceutical research is increasingly focused on targeted drug delivery to enhance a drug's concentration at the site of action while minimizing systemic exposure and associated side effects. wikipedia.org These advanced systems represent a significant future direction for optimizing Butibufen therapy.

Nanoparticle-Based Systems: Encapsulating Butibufen in nanoparticles, such as solid lipid nanoparticles or polymeric nanoparticles, could improve its solubility, stability, and bioavailability. mdpi.comwjgnet.com Nanoparticles can be designed to release the drug in a sustained manner, prolonging its therapeutic effect. technologynetworks.comnih.gov

Liposomal Formulations: Liposomes are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. mdpi.commdpi.com A liposomal formulation of Butibufen could potentially reduce gastrointestinal irritation by preventing direct contact of the drug with the stomach lining and provide extended-release characteristics. nih.govvirpaxpharma.com

Dendrimers: These highly branched macromolecules offer a high degree of control over size, shape, and surface functionality. atomfair.com Dendrimers could be engineered to carry Butibufen and a targeting ligand on their surface to direct the drug specifically to inflamed tissues. atomfair.com

Prodrugs: A prodrug strategy involves chemically modifying Butibufen into an inactive form that is converted to the active drug at the target site. This approach can be used to improve drug delivery and reduce off-target effects. nih.gov

Pharmacogenomic and Personalized Medicine Approaches

The response to NSAIDs can vary significantly among individuals due to genetic differences. Pharmacogenomics is the study of how genes affect a person's response to drugs, and it is the cornerstone of personalized medicine. medcentral.commdpi.com

Future research into Butibufen should incorporate pharmacogenomic approaches to tailor therapy to individual patients. biomedpharmajournal.org Key areas of investigation would include:

Metabolizing Enzymes: Identifying genetic polymorphisms in enzymes responsible for metabolizing Butibufen (e.g., cytochrome P450 enzymes). Variations in these genes can lead to individuals being "poor metabolizers" or "ultrarapid metabolizers," affecting drug levels and the risk of adverse events. youtube.com

Drug Targets: Investigating genetic variations in the COX enzymes that could influence Butibufen's binding and efficacy.

Biomarker Identification: Discovering biomarkers that can predict a patient's response to Butibufen or their susceptibility to side effects. mdpi.com

By integrating genetic information, clinicians could one day select Butibufen for patients who are most likely to benefit and choose optimal dosing, moving away from a one-size-fits-all approach and toward a more precise and effective treatment paradigm. nih.gov

Q & A

Q. What are the primary mechanisms of action of Butibufen as a non-steroidal anti-inflammatory (NSAID) compound?

Butibufen inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and exerting analgesic, antipyretic, and anti-inflammatory effects . Methodologically, researchers should validate its COX-1/COX-2 selectivity via in vitro enzymatic assays (e.g., using purified COX isoforms) and compare inhibition constants (Ki) with reference NSAIDs like ibuprofen. Dose-response studies in animal models (e.g., carrageenan-induced paw edema) can further confirm efficacy .

Q. How can Butibufen’s synthesis be optimized for laboratory-scale production?

The hydrocarboxylation of β-substituted styrenes using cesium fluoride (CsF) as a mediator offers a direct route with 64% yield . Optimization strategies include:

- Screening alternative catalysts (e.g., KF or RbF) to improve reaction efficiency.

- Adjusting solvent polarity (e.g., DMF vs. THF) to stabilize intermediates.

- Monitoring reaction kinetics via NMR or HPLC to identify rate-limiting steps.

Q. What preclinical models are suitable for evaluating Butibufen’s efficacy in rheumatic diseases?

Use collagen-induced arthritis (CIA) in rodents or monosodium urate (MSU) crystal-induced gout models. Key endpoints include:

- Joint swelling quantification (caliper measurements).

- Pro-inflammatory cytokine levels (IL-1β, TNF-α via ELISA).

- Histopathological scoring of synovial inflammation .

Advanced Research Questions

Q. How can structural modifications of Butibufen enhance its pharmacokinetic profile while minimizing renal toxicity?

Rational drug design should focus on:

- Bioisosteric replacement : Substitute the carboxylic acid group with a tetrazole moiety to reduce renal irritation while retaining COX affinity .

- Prodrug development : Esterify the carboxyl group (e.g., methyl ester) to improve oral bioavailability, with hydrolysis studies in simulated gastric fluid .

- Metabolic stability assays : Use human liver microsomes to assess CYP450-mediated degradation and identify metabolically stable analogs.

Q. How should researchers resolve contradictions in clinical data regarding Butibufen’s efficacy and side-effect profile?

A 1974 clinical trial reported significant efficacy in osteoarthritis patients but noted marginal statistical significance in some endpoints and rare adverse events (e.g., gastrointestinal discomfort) . To address contradictions:

- Conduct a meta-analysis of historical trials, applying Cochrane risk-of-bias tools to assess study quality.

- Re-evaluate statistical power: Ensure sample sizes are sufficient (e.g., ≥30 participants per arm) to detect clinically meaningful differences.

- Use multivariate regression to control for confounders like concomitant medications or comorbidities .

Q. What experimental approaches can elucidate Butibufen’s dual role in urea synthesis inhibition and anti-inflammatory activity?

- Isotopic tracing : Use ¹⁴C-labeled Butibufen in hepatocyte cultures to track its incorporation into urea cycle intermediates (e.g., citrulline, arginine).

- Gene expression profiling : Compare RNA-seq data from Butibufen-treated vs. untreated macrophages to identify dysregulated pathways (e.g., arginase-1, inducible nitric oxide synthase) .

Methodological Considerations

Q. How should researchers design dose-ranging studies for Butibufen in novel disease models?

- Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Establish a sigmoidal Emax model to correlate plasma concentrations with COX inhibition.

- Safety margins : Calculate the therapeutic index (LD₅₀/ED₅₀) in rodents, prioritizing doses below nephrotoxic thresholds observed in histopathology .

Q. What analytical techniques are critical for characterizing Butibufen’s purity and stability?

- High-resolution mass spectrometry (HRMS) to confirm molecular identity.

- Forced degradation studies : Expose Butibufen to heat, light, and hydrolytic conditions (acid/base), followed by HPLC-UV to assess degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.